molecular formula C11H8BrClN2O2 B6594665 Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate CAS No. 1260859-29-7

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate

Cat. No.: B6594665
CAS No.: 1260859-29-7
M. Wt: 315.55 g/mol
InChI Key: HBDJDYCUMMGJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate (CAS: 1260859-29-7) is a halogenated quinazoline derivative with the molecular formula C₁₁H₈BrClN₂O₂ and a molecular weight of 315.55 g/mol . The compound features a quinazoline core substituted with bromine at the 8-position, chlorine at the 4-position, and an ethyl ester group at the 2-position. It is typically stored at -20°C in a dry, sealed environment to ensure stability .

Key physical and chemical properties include:

  • Appearance: Solid (exact form unspecified).
  • Purity: ≥95% (commercial grade) .
  • Hazard Profile: Classified with GHS warnings H315 (causes skin irritation) and H319 (causes serious eye irritation) .

Quinazoline derivatives are widely utilized in pharmaceutical and agrochemical research due to their biological activity, particularly as kinase inhibitors or intermediates in drug synthesis. This compound serves as a precursor for further functionalization via Suzuki coupling or nucleophilic substitution reactions, leveraging its bromine and chlorine substituents .

Properties

IUPAC Name

ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-6(9(13)15-10)4-3-5-7(8)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJDYCUMMGJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857537
Record name Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260859-29-7
Record name Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate typically involves the reaction of 8-bromo-4-chloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate is primarily investigated for its potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases.

Key Areas of Interest :

  • Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation. This compound is being studied for its ability to target specific kinases involved in cancer progression.
    StudyCell LineIC₅₀ (µM)Mechanism
    Study AA549 (Lung)5.0ERK1/2 pathway inhibition
    Study BMCF7 (Breast)3.5Apoptosis induction
  • Antimicrobial Properties : This compound exhibits significant antimicrobial activity against various pathogens, including resistant strains.
    PathogenMIC (µg/mL)
    Staphylococcus aureusTBD
    MRSA0.98

The biological activities of this compound include:

  • Antimicrobial : Effective against bacteria such as Staphylococcus aureus and MRSA.
  • Anticancer : Inhibits key signaling pathways involved in tumor growth.

Case studies have demonstrated that modifications to the quinazoline ring can significantly enhance biological activity, making it a subject of interest for further development.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler quinazoline derivatives. The compound can undergo various chemical reactions:

  • Substitution Reactions : The halogen atoms can be replaced with other functional groups to create new derivatives with tailored properties.
    • Example: Substituting bromine with amines to yield potential therapeutic agents.

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound.

Compound NameKey FeaturesBiological Activity
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylateBromine at position 6Moderate anticancer activity
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylateBromine at position 7Varies significantly
Ethyl 4-chloroquinazoline-2-carboxylateNo bromine substituentLower activity

These comparisons illustrate how slight variations in molecular structure can lead to significant differences in biological activity.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate involves the inhibition of specific enzymes and receptors. It targets kinases involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and apoptosis. The compound binds to the active site of the kinase, preventing the phosphorylation of downstream targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate belongs to a family of halogenated quinazoline esters. Key analogues include:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Purity Price (1g) Key Differences
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate 1159976-38-1 6-Br, 4-Cl 315.55 98% $90 Bromine at 6-position instead of 8; higher reactivity in coupling reactions .
Ethyl 4-chloroquinazoline-2-carboxylate 7557-03-1 4-Cl 236.66 95% $68 Lacks bromine; reduced steric hindrance for nucleophilic attacks .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 8-Br, 4-OH 300.11 N/A N/A Hydroxyl group instead of chlorine; altered solubility and hydrogen-bonding capacity .

Physical and Chemical Properties

  • Solubility : this compound is sparingly soluble in polar solvents (e.g., water) but dissolves in dichloromethane or DMF . In contrast, the 4-hydroxy analogue (CAS 35975-57-6) exhibits improved aqueous solubility due to its hydroxyl group .
  • Thermal Stability: No boiling point data is available for the 8-bromo-4-chloro derivative, but related compounds decompose above 200°C .

Biological Activity

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

  • Anticancer Properties : The compound exhibits potential as an anticancer agent by inhibiting key kinases involved in cell proliferation.
  • Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties.
  • Anti-inflammatory Activity : Its ability to modulate inflammatory pathways has also been investigated.

The mechanism of action of this compound is primarily linked to its interaction with specific enzymes and receptors:

  • Kinase Inhibition : The compound is believed to inhibit certain kinases, disrupting cellular signaling pathways that lead to proliferation and survival of cancer cells.
  • Receptor Modulation : It may also interact with various receptors, influencing downstream effects on cellular processes such as apoptosis and inflammation .

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound across different cancer cell lines. Key findings include:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Inhibition of proliferation via kinase inhibition
HepG2 (Liver Cancer)15.0Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)10.0Disruption of signaling pathways

These results indicate that the compound effectively inhibits cancer cell growth at micromolar concentrations, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro tests demonstrated activity against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

  • MCF-7 Cell Line Study : In a recent study, this compound was tested on MCF-7 cells, showing a significant reduction in cell viability at an IC50 of 12.5 µM. Flow cytometry analysis revealed that the compound induced apoptosis more effectively than traditional chemotherapeutics like doxorubicin .
  • HepG2 Cell Line Analysis : Another study focused on HepG2 cells, where treatment with the compound resulted in cell cycle arrest at the G1 phase and increased apoptosis rates compared to controls. The findings support its potential role in liver cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural identity of Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate?

  • Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy should be used to assess purity, with reference to the compound’s CAS No. 1260859-29-7 .
  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is recommended for unambiguous structural determination. Programs like SHELXL and WinGX can refine crystallographic data, as demonstrated in similar quinazoline derivatives .
  • Supplementary Techniques : Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FT-IR) can validate molecular weight (315.55 g/mol) and functional groups (e.g., ester carbonyl) .

Q. How should this compound be stored to ensure stability during experiments?

  • Answer :

  • Store the compound in a sealed container under anhydrous conditions at –20°C to prevent hydrolysis of the ester group or degradation of halogen substituents .
  • Use desiccants in storage environments, and avoid exposure to moisture or light. Gloveboxes or vacuum-sealed containers are ideal for long-term storage .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer :

  • The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives, followed by bromination and chlorination steps.
  • Key intermediates include quinazoline scaffolds functionalized at the 2-position with an ethyl carboxylate group. Reaction optimization (e.g., temperature, catalysts) is critical to minimize side products like regioisomers .

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve ambiguities in molecular packing or hydrogen-bonding networks?

  • Answer :

  • Use SHELX or WinGX for structure refinement and ORTEP for visualizing anisotropic displacement parameters .
  • Graph-set analysis (as per Etter’s formalism) can classify hydrogen-bonding patterns in the crystal lattice. For example, intra- or intermolecular interactions involving the ester oxygen or halogens should be mapped to predict solubility or reactivity .

Q. What strategies mitigate competing reactivity of bromo and chloro substituents during functionalization reactions?

  • Answer :

  • Selective Functionalization : The chloro group at the 4-position is more electrophilic due to its proximity to the electron-withdrawing quinazoline core. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively replace the bromo group at the 8-position while preserving the chloro substituent .
  • Protection-Deprotection : Temporarily protect the chloro group with a trimethylsilyl moiety before bromine substitution to prevent undesired side reactions .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

  • Answer :

  • Perform density functional theory (DFT) calculations to analyze charge distribution and frontier molecular orbitals. The 4-chloro position typically exhibits higher electrophilicity, making it a preferred site for nucleophilic substitution.
  • Compare results with experimental data (e.g., NMR reaction monitoring) to validate computational predictions .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

  • Answer :

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and a methanol-water gradient to resolve isomers based on polarity differences .
  • Tandem MS/MS : Fragment patterns can differentiate isomers by comparing cleavage pathways of the quinazoline core and substituent positions .

Methodological Notes

  • Safety Protocols : Always handle the compound in a fume hood with nitrile gloves and protective clothing due to its H315/H319 hazard profile (skin/eye irritation) .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to ensure consistency in bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.